molecular formula C15H20BFO2 B7580371 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B7580371
M. Wt: 262.13 g/mol
InChI Key: GVMDNQNKTNUUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CPD-B, is a boron-containing compound that has shown potential in various scientific research applications. Its unique chemical structure and properties make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells and tissues. This binding may result in changes to cellular signaling pathways and other biochemical processes, leading to the observed effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of specific enzymes and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for lab experiments is its unique chemical structure, which makes it a useful tool for studying various biological processes. However, the compound is also relatively unstable and can be difficult to work with, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, including further investigation of its mechanisms of action and its potential use in the development of new therapeutics. Other areas of interest include the synthesis of new derivatives of this compound with improved properties and the development of new methods for its synthesis and purification. Overall, this compound is a promising compound that is likely to continue to be an important tool in scientific research for years to come.

Synthesis Methods

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a multistep process that involves the reaction of 2-cyclopropyl-5-fluorophenylboronic acid with 2,2,4,4-tetramethyl-1,3-cyclobutanediol in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield this compound.

Scientific Research Applications

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging biological molecules and as a ligand for catalysis. It has also shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

2-(2-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-11(17)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMDNQNKTNUUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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